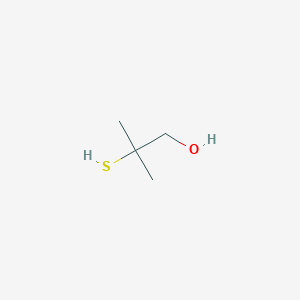

2-Methyl-2-sulfanylpropan-1-ol

説明

Contextualization of Mercaptoalcohols in Organic Chemistry and Biochemistry

Mercaptoalcohols, also known as thiols containing a hydroxyl group, are a significant class of compounds in organic chemistry. The presence of both a nucleophilic thiol group and a hydrogen-bonding hydroxyl group allows for a diverse range of chemical transformations and interactions. In organic synthesis, they serve as versatile building blocks for the construction of more complex molecules, including pharmaceuticals and materials. The thiol group can undergo oxidation to form disulfides, a linkage crucial in the structure of many proteins, while the alcohol functionality can be involved in esterification and etherification reactions.

In the realm of biochemistry, the mercaptoalcohol moiety is found in important biological molecules. For instance, the amino acid cysteine contains a thiol group that plays a critical role in protein structure and function through the formation of disulfide bridges. These linkages are fundamental to the tertiary and quaternary structures of proteins. masterorganicchemistry.com The interplay between the thiol and hydroxyl groups in mercaptoalcohols can also influence their interaction with biological systems, including enzymes and receptors.

Historical Trajectories and Milestones in the Study of 2-Methyl-2-sulfanylpropan-1-ol and Related Structures

While specific historical milestones for this compound are not extensively documented in readily available literature, its historical context can be understood through the broader history of thiol and mercaptan chemistry. The study of simple thiols dates back to the 19th century. A significant early milestone in the synthesis of a structurally related tertiary thiol was the first preparation of tert-butyl mercaptan in 1890 by Leonard Dobbin, achieved through the reaction of zinc sulfide (B99878) and t-butyl chloride. Later, in 1932, a more general method for the synthesis of tertiary thiols was developed involving the reaction of a Grignard reagent with sulfur, followed by hydrolysis.

The synthesis of mercaptoalcohols, in general, has evolved with the development of organic synthesis methodologies. Early methods often involved the reaction of hydrogen sulfide with epoxides. The synthesis of tertiary mercaptoalcohols like this compound presents unique challenges due to the steric hindrance around the tertiary carbon atom. Modern synthetic methods often employ protecting group strategies and highly selective reagents to achieve the desired transformations. The development of synthetic routes to functionalized tertiary thiols remains an active area of research, driven by the potential applications of these compounds in various fields.

Chemical and Physical Properties

The chemical and physical properties of this compound are tabulated below. These properties are a direct consequence of its molecular structure, particularly the presence of the polar hydroxyl and sulfanyl (B85325) groups.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 73303-88-5 |

| Molecular Formula | C4H10OS |

| Molecular Weight | 106.19 g/mol |

| Physical Form | Liquid or Solid or Semi-solid |

| Storage Temperature | 2-8°C (Sealed in dry conditions) |

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While experimental spectra for this specific compound are not widely published, predicted data provides insight into its characteristic spectral features.

Mass Spectrometry (Predicted)

The predicted mass spectrum of this compound shows several characteristic fragments. The table below lists the predicted m/z values for various adducts. uni.lu

| Adduct | m/z |

| [M+H]+ | 107.05251 |

| [M+Na]+ | 129.03445 |

| [M-H]- | 105.03796 |

| [M+NH4]+ | 124.07906 |

| [M+K]+ | 145.00839 |

| [M+H-H2O]+ | 89.042495 |

Research Findings and Applications

While specific, in-depth research articles focusing solely on this compound are limited, its chemical nature suggests several areas of potential research and application.

Organic Synthesis: As a bifunctional molecule, it can serve as a precursor in the synthesis of various heterocyclic compounds and other complex organic molecules. The tertiary nature of the thiol group can introduce steric bulk, which may be exploited to control the stereochemistry of subsequent reactions.

Biochemical Research: The presence of a thiol group makes it a candidate for studying enzyme inhibition or as a probe for investigating the role of sulfhydryl groups in biological processes. The hydroxyl group can modulate its solubility and interaction with biological membranes.

Flavor and Fragrance Chemistry: Thiols and mercaptoalcohols are known for their strong and often distinct odors. While not explicitly documented for this compound, related sulfur-containing molecules are utilized as flavoring agents. For instance, the structurally similar tert-butyl mercaptan has been considered as a flavoring agent. The sensory properties of this compound could be an area for future investigation in the flavor and fragrance industry.

Structure

3D Structure

特性

IUPAC Name |

2-methyl-2-sulfanylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-4(2,6)3-5/h5-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNROCZZBRJKCNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501070 | |

| Record name | 2-Methyl-2-sulfanylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73303-88-5 | |

| Record name | 2-Methyl-2-sulfanylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-sulfanylpropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Methyl 2 Sulfanylpropan 1 Ol and Its Structural Analogues

Established Synthetic Pathways for 2-Methyl-2-sulfanylpropan-1-ol

The construction of this compound requires careful strategic planning to install both the tertiary thiol and the primary alcohol functionalities.

Strategies for Carbon-Sulfur Bond Formation in the Tertiary Position

The formation of a carbon-sulfur bond at a sterically hindered tertiary carbon is a significant synthetic hurdle. Traditional S_N2 reactions are generally ineffective at such centers due to steric hindrance, which favors elimination side reactions. nih.gov Several alternative strategies have been developed to overcome this challenge.

One common approach involves the ring-opening of epoxides . For instance, readily available chiral epoxides can be treated with a sulfur nucleophile, such as triphenylmethyl mercaptan in the presence of potassium fluoride, to yield the desired mercaptoalcohol. thieme-connect.com This method offers good control over the stereochemistry at the alcohol-bearing carbon.

Another strategy is the conjugate addition of a sulfur nucleophile to a β,β-disubstituted Michael acceptor. beilstein-journals.org However, the low reactivity of these acceptors can be a limitation. beilstein-journals.org To address this, more reactive electrophiles or activated conditions may be employed.

The Mukaiyama modification of the Mitsunobu reaction provides a pathway to form sulfur-substituted tertiary carbon atoms with inversion of stereochemistry. nih.govbeilstein-journals.org This method utilizes benzoquinone derivatives as oxidizing agents instead of the traditional azodicarboxylates, allowing for the efficient preparation of chiral tertiary thioethers from hindered tertiary alcohols. beilstein-journals.org

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for C-S bond formation. organic-chemistry.org Certain palladium N-heterocyclic carbene (NHC) complexes exhibit high catalytic activity in the cross-coupling of aryl halides and thiols, including sterically demanding tertiary thiols. organic-chemistry.org

| Method | Description | Advantages | Limitations |

| Epoxide Ring Opening | Nucleophilic attack of a sulfur source on an epoxide ring. | Good stereochemical control. thieme-connect.com | Availability of specific epoxide precursors. |

| Conjugate Addition | 1,4-addition of a thiol to a Michael acceptor. | Can create C-S bond and a new stereocenter. | Low reactivity of hindered Michael acceptors. beilstein-journals.org |

| Modified Mitsunobu Reaction | Uses benzoquinone derivatives for oxidative activation of tertiary alcohols. | Inversion of stereochemistry. nih.govbeilstein-journals.org | Stoichiometric byproducts, can have low yields for simple alkyl-substituted products. beilstein-journals.org |

| Palladium-Catalyzed Cross-Coupling | Transition metal-catalyzed reaction between a halide and a thiol. | High efficiency for a range of substrates. organic-chemistry.org | May require specific and sometimes expensive catalysts. organic-chemistry.org |

Methodologies for Primary Alcohol Functionalization

The primary alcohol group in this compound and its analogues can be introduced or modified through various methods. Direct vinylation of alcohols using in-situ generated acetylene (B1199291) from calcium carbide is an efficient and environmentally friendly approach to introduce a vinyl ether functionality, which can be further elaborated. mdpi.com

Dehydrative thioetherification, the reaction of an alcohol with a thiol to form a thioether and water, is another key transformation. chemrevlett.com This reaction can be catalyzed by various transition metals, such as zinc, which allows for the coupling of benzylic alcohols with thiols under relatively mild conditions. chemrevlett.com

For the protection of the alcohol functionality during other synthetic steps, standard protecting group chemistry is employed. The choice of protecting group is critical to ensure compatibility with the reaction conditions for the C-S bond formation and subsequent deprotection.

Development of Stereoselective Syntheses for Chiral Mercaptoalcohols

The synthesis of enantiomerically pure chiral mercaptoalcohols is of significant interest, particularly for applications in medicinal chemistry and as chiral ligands in asymmetric catalysis. thieme-connect.comnih.gov

Diastereoselective and Enantioselective Approaches

Stereoselective synthesis aims to control the formation of stereoisomers. iupac.org A notable enantioselective approach involves the sulfa-Michael addition of thiols to α,β-unsaturated ketones, which can be catalyzed by chiral organocatalysts to produce spirocyclic oxindoles with excellent diastereoselectivity and enantioselectivity. acs.org The development of chiral ligands for metal-catalyzed reactions is another major area of research. chiralpedia.com For example, the asymmetric reduction of ketones catalyzed by chiral ferrocenyl amino alcohols derived from natural amino acids provides access to chiral alcohols. researchgate.net

Application of Chiral Auxiliaries and Catalysts

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Camphorsultam, for instance, has been used as a chiral auxiliary in the Michael addition of thiols to N-methacryloylcamphorsultam, yielding the products with high diastereoselectivity. wikipedia.org Cysteine-derived oxazolidinones can also serve as both a chiral auxiliary and an acyl transfer agent in a variety of highly selective asymmetric transformations. nih.gov

Chiral catalysts, on the other hand, can induce chirality without being covalently bonded to the substrate. chiralpedia.com Recent advancements have led to the development of "chiral-at-metal" catalysts, where the chirality originates from a stereogenic metal center coordinated to achiral ligands. rsc.org These catalysts offer a simplified approach to asymmetric catalysis. rsc.org Enzymes, as natural chiral catalysts, are also increasingly used in synthetic chemistry due to their high specificity and ability to operate under mild conditions. chiralpedia.com

| Approach | Key Feature | Example |

| Diastereoselective Synthesis | Creates a specific diastereomer. | Alkylation of chiral β-amidophosphine boranes using amino-alcohols as chiral inducers. researchgate.net |

| Enantioselective Synthesis | Creates a specific enantiomer. | Organocatalyzed sulfa-Michael addition of thiols to oxindoles. acs.org |

| Chiral Auxiliaries | Temporarily attached chiral group. | Camphorsultam in Michael additions. wikipedia.org |

| Chiral Catalysts | Chiral substance that promotes a reaction. | Chiral-at-metal complexes. rsc.org |

Biocatalytic and Biomimetic Syntheses of this compound Precursors

Biocatalysis and biomimetic synthesis offer green and efficient alternatives to traditional chemical methods for preparing precursors to this compound.

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations. dtu.dk For instance, ω-transaminases can be used for the amination of ketones to produce chiral amines, which can be precursors to mercaptoalcohols. nih.gov The amination of non-activated aliphatic primary alcohols can be achieved through a multi-enzyme cascade, expanding the scope of biocatalytic amination. d-nb.info Enzyme engineering is a key tool in developing biocatalysts with improved properties for the synthesis of building blocks for carbohydrates and other complex molecules. acs.org

Biomimetic synthesis, on the other hand, involves the design of synthetic systems that mimic biological processes. google.com This can include the use of synthetic porphyrins to mimic the catalytic activity of enzymes like cytochrome P450 for oxidation reactions. researchgate.net Another biomimetic strategy is the use of an N-to-S acyl transfer reaction, inspired by a similar process in intein-mediated protein splicing, to convert chiral imide products into more reactive thioesters. nih.gov

Enzymatic Routes to Thiol-Containing Alcohols

The direct enzymatic synthesis of this compound has not been extensively documented in publicly available research. However, the broader field of biocatalysis offers promising routes for the synthesis of thiol-containing alcohols, which can be extrapolated to the target molecule. Key enzymatic transformations include the use of C-S lyases and lipases.

C-S Lyase-Catalyzed Transformations:

Cysteine-S-conjugate β-lyases (C-S lyases) are pivotal enzymes in the formation of volatile thiols in various biological systems, including the generation of flavor compounds in food and beverages. d-nb.info These enzymes catalyze the cleavage of a carbon-sulfur bond in cysteine S-conjugates, leading to the formation of a thiol, pyruvic acid, and ammonia. nih.gov The reaction proceeds via an α,β-elimination mechanism and often requires pyridoxal (B1214274) phosphate (B84403) as a cofactor. nih.gov

The substrate specificity of C-S lyases can be broad, with enzymes from various microorganisms, such as Fusobacterium varium, capable of cleaving S-aryl, S-aralkyl, and S-alkyl cysteines. nih.govmdpi.com This suggests a potential enzymatic pathway for the synthesis of this compound from a corresponding cysteine conjugate precursor, S-(1-hydroxy-2-methylpropan-2-yl)-L-cysteine. The enzymatic cleavage of this precursor by a suitable C-S lyase would yield the desired thiol.

Research on varietal thiols in wine, such as 3-mercaptohexanol (3MH) and 4-mercapto-4-methylpentan-2-one (4MMP), has demonstrated the critical role of yeast C-S lyases, like the Irc7 protein in Saccharomyces cerevisiae, in releasing these thiols from their cysteine-conjugated precursors present in grape juice. nih.gov

Lipase-Catalyzed Transformations:

Lipases are another class of versatile biocatalysts widely employed in organic synthesis for their ability to catalyze esterification, transesterification, and hydrolysis reactions with high regio- and enantioselectivity. mdpi.com While typically associated with ester bond formation, lipases have also been utilized in the synthesis and resolution of sulfur-containing compounds. mdpi.com A potential, albeit indirect, enzymatic route to this compound could involve the lipase-catalyzed resolution of a racemic mixture of a suitable precursor, or the synthesis of a thioester that can be subsequently reduced to the thiol.

Table 1: Examples of Enzymatic Transformations Relevant to Thiol Synthesis

| Enzyme Class | Substrate Example | Product Example | Organism/Source | Reference |

| C-S Lyase | S-aryl, S-aralkyl, and S-alkyl cysteines | Corresponding thiols | Fusobacterium varium | nih.gov |

| C-S Lyase | Cysteine-4MMP | 4-mercapto-4-methylpentan-2-one (4MMP) | Saccharomyces cerevisiae (Irc7) | nih.gov |

| C-S Lyase | Cysteine-3MH | 3-mercaptohexanol (3MH) | Saccharomyces cerevisiae | nih.gov |

| Lipase | Racemic thioesters | Enantiomerically enriched thioesters and thiols | Various | mdpi.com |

Microbial Fermentation Pathways Yielding Polyfunctional Thiols

Microbial fermentation, particularly by yeasts such as Saccharomyces cerevisiae, is a well-established pathway for the production of a variety of polyfunctional thiols, which are key aroma compounds in fermented beverages like wine and beer. nih.govresearchgate.net The formation of these thiols is a result of the yeast's metabolic activity on precursors present in the fermentation medium.

The primary mechanism involves the enzymatic cleavage of non-volatile cysteine- and glutathione-S-conjugate precursors by yeast enzymes with β-lyase activity. nih.govfrontiersin.org For instance, the conversion of grape-derived precursors into volatile thiols like 3-sulfanylhexan-1-ol (3SH) and 4-methyl-4-sulfanylpentan-2-one (4MSP) during wine fermentation is a widely studied example. frontiersin.org The uptake of these precursors by the yeast cell is a crucial first step, mediated by specific transporters. frontiersin.org

While direct microbial production of this compound is not specifically detailed in current literature, the existing knowledge on the biotransformation of sulfur compounds by yeast suggests a plausible pathway. A potential route would involve the presence of a suitable precursor, such as S-(1-hydroxy-2-methylpropan-2-yl)-L-cysteine, in the fermentation medium, which could then be metabolized by yeast to release the free thiol. The efficiency of this bioconversion would likely depend on the specific yeast strain and its enzymatic machinery.

Furthermore, some non-Saccharomyces yeasts have also been shown to contribute to the pool of volatile thiols in mixed fermentations, sometimes through synergistic interactions with S. cerevisiae. frontiersin.org

Table 2: Microbial Production of Representative Polyfunctional Thiols

| Microorganism | Precursor Example | Product Thiol | Context | Reference |

| Saccharomyces cerevisiae | Glutathione-3MH | 3-mercaptohexanol (3MH) | Wine Fermentation | nih.gov |

| Saccharomyces cerevisiae | Cysteine-4MMP | 4-mercapto-4-methylpentan-2-one (4MMP) | Wine Fermentation | nih.gov |

| Yeast | Cysteine conjugates | 2-mercapto-3-methylbutanol | Beer Fermentation | researchgate.net |

| Yeast | H₂S and α,β-unsaturated aldehydes/ketones | 3-mercaptohexanol | Beer Fermentation | researchgate.net |

Investigation of Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including thiols, to minimize environmental impact and enhance sustainability. mdpi.com Key strategies include the use of renewable feedstocks, biocatalysis, and the development of energy-efficient processes.

Use of Renewable Feedstocks:

A cornerstone of green chemistry is the utilization of renewable resources as starting materials for chemical synthesis. wordpress.comyoutube.com For the synthesis of this compound, this could involve the biocatalytic conversion of biomass-derived platform chemicals. For example, isobutanol, which can be produced from the fermentation of sugars, could serve as a potential precursor. Subsequent chemo-enzymatic steps could then be employed to introduce the thiol functionality. The development of such pathways from renewable feedstocks is an active area of research aimed at reducing reliance on petrochemicals. google.comd-nb.info

Biocatalysis in Green Synthesis:

As detailed in the preceding sections, the use of enzymes (biocatalysis) is a powerful tool in green chemistry. mdpi.comfrontiersin.org Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), are highly specific, and can reduce the need for protecting groups and hazardous reagents often used in traditional organic synthesis. mdpi.commdpi.com The enzymatic routes to thiol-containing alcohols discussed previously are prime examples of green chemistry in action. The development of robust and recyclable enzyme preparations further enhances the sustainability of these processes.

Innovative Green Synthetic Methods:

Recent advancements in synthetic chemistry offer greener alternatives for thiol synthesis. Electrochemical methods, for instance, can enable the oxidative coupling of thiols and amines to form sulfonamides using only electricity, avoiding the need for chemical oxidants. acs.org While not a direct synthesis of this compound, this illustrates the potential of electrosynthesis as a green tool in sulfur chemistry.

Another approach involves the use of modified Mitsunobu reactions with thiolacetic acid to convert alcohols to thioesters, which can then be hydrolyzed to thiols. ias.ac.in This method can be more environmentally benign than traditional routes that may require harsh reagents.

Table 3: Principles of Green Chemistry Applied to Thiol Synthesis

| Green Chemistry Principle | Application in Thiol Synthesis | Potential Benefit | Reference |

| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors (e.g., bio-isobutanol) | Reduced fossil fuel dependence, lower carbon footprint | wordpress.comgoogle.com |

| Catalysis (Biocatalysis) | Enzymatic cleavage of C-S bonds (C-S lyases), lipase-catalyzed resolutions | High selectivity, mild reaction conditions, reduced waste | d-nb.infomdpi.com |

| Designing Safer Chemicals | Use of less hazardous reagents and intermediates | Improved safety profile of the synthetic process | ias.ac.in |

| Energy Efficiency | Reactions at ambient temperature and pressure (enzymatic reactions) | Lower energy consumption | mdpi.com |

| Waste Prevention | High atom economy reactions, reduction of side products | Minimized waste generation | ias.ac.in |

Elucidation of Chemical Reactivity and Mechanistic Studies of 2 Methyl 2 Sulfanylpropan 1 Ol

Reactions Involving the Sulfanyl (B85325) (-SH) Moiety

The sulfanyl group, also known as a thiol or mercaptan group, is the dominant site of reactivity under many conditions due to its higher acidity compared to the hydroxyl group. Its sulfur atom possesses lone pairs of electrons and can access d-orbitals, allowing it to act as a potent nucleophile, a potential electrophile, and to participate in radical processes.

Oxidative Transformations: Disulfide and Sulfonic Acid Formation

The oxidation of the sulfanyl group is a fundamental transformation. Under mild oxidizing conditions, thiols readily undergo coupling to form disulfides. This reaction is a common metabolic process and can be replicated in the laboratory using various reagents. For instance, 2-Methyl-2-sulfanylpropan-1-ol can be converted to its corresponding symmetrical disulfide. A specific synthetic application involves its use in the preparation of disulfide-based prodrugs. In one such synthesis, this compound is reacted with sulfuryl chloride, followed by a disulfide exchange with another thiol to create complex disulfide-containing molecules. sci-hub.st The general transformation is the oxidation of two thiol molecules to form a disulfide bond (R-S-S-R).

Further and more aggressive oxidation transforms the sulfanyl group into a sulfonic acid (-SO₃H). This process requires stronger oxidizing agents. While specific conditions for the direct oxidation of this compound to its sulfonic acid are not extensively detailed in readily available literature, the formation of sulfonic acids from thiols is a well-established reaction. For example, in the context of wine chemistry, sulfur-containing species react with ortho-quinones to form sulfonic acids. acs.org The existence of related propanesulfonic acid derivatives, such as 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid, in chemical databases further supports the feasibility of oxidizing the sulfanyl group to a sulfonic acid state. hmdb.cagoogle.ps

Nucleophilic and Electrophilic Reactions of the Thiol Group

The sulfanyl group is strongly nucleophilic, a characteristic that drives many of its reactions. The sulfur atom readily attacks electron-deficient centers. A prominent example of this is the Michael addition of thiols to α,β-unsaturated carbonyl compounds. In wine chemistry, volatile thiols, including related sulfanyl-alcohols, react as nucleophiles with electrophilic ortho-quinones that form during oxidation. acs.org This reaction leads to the formation of new carbon-sulfur bonds.

Interestingly, the sulfur atom in the sulfanyl group can also exhibit electrophilic character. A study on the closely related isomer, 3-methyl-3-sulfanylbutan-1-ol, proposes that after 3spd hybridization, the sulfur atom has vacant d-orbitals. semanticscholar.org These vacant orbitals can accept electron doublets from nucleophiles, such as the oxygen atoms of a carboxylic acid, allowing the sulfur to act as a Lewis acid site. semanticscholar.orgsciencepublishinggroup.com This dual nucleophilic and electrophilic potential makes the sulfanyl group a versatile functional handle in synthesis.

Radical Reactions and Their Pathways

Thiols are well-known for their ability to participate in radical reactions, often acting as radical scavengers. mdpi.com They can donate their hydrogen atom to quench radical species, forming a thiyl radical (RS•) in the process. This property is exploited by synthetic antioxidants to terminate chain oxidation reactions. mdpi.com While specific studies on this compound as a radical scavenger are limited, its structural similarity to other thiols suggests it would possess similar capabilities. acs.org

The formation of related sulfanyl alcohols in fermented beverages like beer can occur through the radical anti-Markovnikov addition of hydrogen sulfide (B99878) to allylic alcohols. researchgate.net This indicates that the C-S bond can be formed via radical pathways, and conversely, suggests that the sulfanyl group in this compound could be susceptible to reactions involving radical intermediates under appropriate conditions.

Reactivity of the Primary Hydroxyl (-OH) Functional Group

The primary hydroxyl group in this compound offers another site for chemical modification, primarily through reactions typical of primary alcohols, such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions

The primary hydroxyl group can react with carboxylic acids or their derivatives (like acid anhydrides or acid chlorides) to form esters. byjus.com This process, known as esterification, is typically catalyzed by a strong acid, such as sulfuric acid. The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol's oxygen atom. byjus.com

A detailed study on the esterification of the isomer 3-methyl-3-sulfanylbutan-1-ol with citric acid highlights the potential for this reaction. semanticscholar.orgsciencepublishinggroup.com The research found that the alcohol function reacts with the carboxylic acid functions of citric acid, a process catalyzed by the protons from the acidic environment. semanticscholar.org Given the identical primary alcohol group in this compound, it is expected to undergo similar esterification reactions.

Etherification, the formation of an ether (R-O-R'), is another possible transformation. This can be achieved through various methods, including the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. chemguide.co.uk

Table 1: Representative Conditions for Esterification of Primary Alcohols

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Primary Alcohol (R-OH) | Carboxylic Acid (R'-COOH) | Strong Acid (e.g., H₂SO₄) | Ester (R'-COOR) |

| Primary Alcohol (R-OH) | Acid Anhydride (R'-CO)₂O | Warming, sometimes catalyst | Ester (R'-COOR) |

| Primary Alcohol (R-OH) | Acid Chloride (R'-COCl) | Often no catalyst needed | Ester (R'-COOR) |

Oxidation to Carbonyls and Carboxylic Acids

As a primary alcohol, the hydroxymethyl group (-CH₂OH) of this compound can be oxidized. The oxidation can be controlled to yield two different products depending on the reaction conditions and the oxidizing agent used. quora.com

Partial oxidation, typically achieved using milder oxidizing agents or by removing the product as it forms, converts the primary alcohol to an aldehyde (2-methyl-2-sulfanylpropanal). quora.com This involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached.

More vigorous or complete oxidation, often using an excess of a strong oxidizing agent like potassium dichromate in acidic solution, will first form the aldehyde, which is then further oxidized to a carboxylic acid (2-methyl-2-sulfanylpropanoic acid). quora.com This second step involves the insertion of an oxygen atom into the carbon-hydrogen bond of the aldehyde group. quora.com The tertiary nature of the adjacent carbon bearing the sulfanyl group means it is resistant to oxidation, allowing for selective transformation of the primary alcohol.

Table 2: Oxidation Products of the Primary Hydroxyl Group

| Starting Material | Reagent/Conditions | Intermediate Product | Final Product |

| This compound | Mild Oxidant (e.g., PCC) or Excess Alcohol + Distillation | 2-Methyl-2-sulfanylpropanal | - |

| This compound | Strong Oxidant (e.g., K₂Cr₂O₇, H₂SO₄), Heat | (2-Methyl-2-sulfanylpropanal) | 2-Methyl-2-sulfanylpropanoic acid |

Concerted Reactions and Functional Group Interplay within the Molecular Framework

The chemical behavior of this compound is intrinsically linked to the presence of two key functional groups: a primary alcohol (-OH) and a tertiary thiol (-SH). The proximity of these groups on a compact carbon skeleton allows for a unique interplay that can influence the molecule's reactivity, particularly in concerted reaction mechanisms.

A significant aspect of this interplay is the potential for intramolecular hydrogen bonding . This occurs when the hydrogen atom of the hydroxyl group forms a non-covalent bond with the sulfur atom of the thiol group, or vice versa. libretexts.orgpsu.edu The geometry of this compound, with its rotatable carbon-carbon bond between the functionalized carbons, can adopt conformations that facilitate the formation of a five-membered ring-like structure through such hydrogen bonding. nih.gov The strength of this interaction is dependent on the relative acidity and basicity of the -OH and -SH groups. Generally, alcohols are weaker acids than thiols, making the S-H bond more likely to act as a hydrogen bond donor to the oxygen atom. Conversely, the oxygen atom is more electronegative than the sulfur atom, making the O-H group a better hydrogen bond donor. Computational studies on similar bifunctional molecules, such as amino alcohols, have shown that the basicity of the participating atoms plays a crucial role in the strength of these intramolecular interactions. psu.edu

This intramolecular association has several implications for the molecule's reactivity:

Conformational Preference: The formation of an intramolecular hydrogen bond can lock the molecule into a specific conformation, which can, in turn, influence its interaction with other reagents and catalysts.

Modified Acidity and Nucleophilicity: The electron density around the sulfur and oxygen atoms is altered by hydrogen bonding. This can modulate the pKa values of both the thiol and hydroxyl protons and affect the nucleophilicity of the sulfur and oxygen atoms.

Participation in Concerted Mechanisms: In certain reactions, the presence of both functional groups can lead to concerted mechanisms where bond-forming and bond-breaking steps occur simultaneously. For example, in oxidation reactions, the hydroxyl group might act as an internal base, facilitating the removal of the thiol proton in a concerted fashion. While specific studies on this compound are limited, research on the reactions of other bifunctional thiols suggests that such concerted pathways can be energetically favorable compared to stepwise mechanisms. acs.orgnih.gov

The interplay between the hydroxyl and thiol groups can also be observed in their collective behavior during reactions. For instance, in the presence of a strong oxidizing agent, both functional groups can be oxidized. However, the tertiary nature of the carbon bearing the thiol group and the primary nature of the carbon with the hydroxyl group will dictate the products formed. The thiol group can be oxidized to various sulfur-containing functionalities (e.g., disulfides, sulfinic acids, sulfonic acids), while the primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. saskoer.ca The presence of one group can influence the reactivity of the other, for example, by sterically hindering the approach of a reagent or by participating in the reaction mechanism as an internal catalyst or proton shuttle.

Kinetic and Thermodynamic Aspects of this compound Reactions

Kinetic Aspects:

The rates of reactions involving this compound will be influenced by several factors:

Steric Hindrance: The tertiary nature of the carbon atom attached to the sulfanyl group presents significant steric hindrance. This will likely slow down the rate of reactions where a nucleophile or an oxidizing agent needs to approach this center. For instance, SN2 reactions at this carbon are highly unlikely.

Functional Group Reactivity: Thiols are generally more nucleophilic than alcohols, suggesting that reactions involving nucleophilic attack by the sulfur atom may be faster than those involving the oxygen atom under similar conditions. However, the tertiary nature of the thiol may diminish its nucleophilicity compared to a primary or secondary thiol.

Reaction Mechanism: The possibility of concerted mechanisms, as discussed in the previous section, can lead to lower activation energies and thus faster reaction rates compared to stepwise processes that involve high-energy intermediates. nih.gov For example, an intramolecularly assisted deprotonation could accelerate reactions that are otherwise slow.

Thermodynamic Aspects:

The thermodynamics of reactions involving this compound are governed by the changes in enthalpy (ΔH) and entropy (ΔS) during the transformation.

Bond Energies: The relative strengths of the C-S, S-H, C-O, and O-H bonds will be a key determinant of the enthalpy change in a reaction. For example, the oxidation of the S-H bond to form a disulfide (S-S) bond is a thermodynamically favorable process.

Ring Strain in Intermediates: Reactions that proceed through cyclic intermediates or transition states involving the two functional groups would be influenced by any associated ring strain. Five- and six-membered rings are generally favored, suggesting that concerted reactions involving both the thiol and hydroxyl groups are plausible. libretexts.org

While specific experimental thermodynamic data for this compound are scarce, computational chemistry provides a means to estimate these properties. The computed properties from databases like PubChem can offer insights into the molecule's stability and potential reactivity. nih.gov For instance, the calculated topological polar surface area (TPSA) can be related to its intermolecular interactions and physical properties.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 106.19 g/mol | PubChem nih.gov |

| XLogP3 | 0.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 1 | PubChem nih.gov |

| Topological Polar Surface Area | 42.8 Ų | PubChem nih.gov |

These computed values provide a foundational understanding of the molecule's physical characteristics, which are intrinsically linked to its chemical reactivity. For example, the presence of both hydrogen bond donors and acceptors is consistent with the potential for the functional group interplay discussed above. nih.gov

Computational and Spectroscopic Characterization of 2 Methyl 2 Sulfanylpropan 1 Ol Conformations and Electronic Structure

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have become an indispensable tool in modern chemistry, offering insights that can be difficult to obtain through experimental means alone. These methods can predict molecular geometries, energies, and a variety of electronic properties with high accuracy.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a computational method that determines the electronic structure of atoms and molecules. researchgate.networldscientific.comrsc.org It focuses on the electron density as the fundamental property, providing a balance between accuracy and computational cost. researchgate.netrsc.org Studies on thiol-containing compounds often utilize DFT to understand their reactivity. researchgate.netacs.org

For 2-Methyl-2-sulfanylpropan-1-ol, DFT calculations can be employed to model its molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial for predicting the molecule's reactivity. For instance, the HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). In many simple thiols, the HOMO is often localized on the sulfur atom, indicating that this is a likely site for electrophilic attack.

While specific DFT studies on this compound are not widely published, theoretical calculations on analogous mercaptoalcohols provide a framework for what to expect. researchgate.net The calculated energies of the HOMO and LUMO, along with the HOMO-LUMO gap, can provide a quantitative measure of the molecule's kinetic stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound (Note: This table is illustrative and based on typical values for similar compounds, as specific published data for this compound is not available.)

| Property | Calculated Value | Significance |

| HOMO Energy | -8.5 eV | Indicates electron-donating capability |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 10.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Quantifies the polarity of the molecule |

Ab Initio Methods for Energy Landscape Exploration

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide very accurate results, though they are computationally more demanding than DFT. mdpi.com

Exploring the potential energy surface of this compound using ab initio methods would allow for the identification of various stable conformers and the transition states that connect them. Due to the presence of rotatable bonds (C-C, C-O, C-S), this molecule can exist in several different spatial arrangements. Intramolecular hydrogen bonding between the hydroxyl (-OH) and sulfanyl (B85325) (-SH) groups is a possibility that would significantly influence the conformational preferences and the relative energies of the conformers. researchgate.net High-level ab initio calculations are essential for accurately determining these subtle energy differences. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. koreascience.krosti.govaip.orgacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment (e.g., in a solvent). nih.govdntb.gov.ua

An MD simulation of this compound would reveal the accessible conformations and the frequency of transitions between them. It would also provide a detailed picture of how the molecule interacts with itself and with solvent molecules. The hydroxyl and sulfanyl groups are capable of forming hydrogen bonds, which are strong intermolecular forces that significantly influence the physical properties of a substance. jocpr.com MD simulations can quantify the number and lifetime of these hydrogen bonds, providing a molecular-level explanation for macroscopic properties like boiling point and solubility. osti.gov

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are the cornerstone of experimental chemical analysis, providing direct information about molecular structure and composition.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. nih.govnih.govtum.de By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₄H₁₀OS), the theoretical exact mass can be calculated. An experimental HRMS measurement would aim to match this theoretical value, thereby confirming the elemental composition of an unknown sample.

Table 2: Theoretical Isotopic Masses for this compound

| Isotope | Atomic Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ¹⁶O | 15.994915 |

| ³²S | 31.972071 |

| C₄H₁₀OS (Monoisotopic Mass) | 106.045236 |

The fragmentation pattern observed in the mass spectrum can also provide structural information. Cleavage of the molecule at specific bonds upon ionization can help to piece together the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment of individual atoms, specifically hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons in different environments: the two methyl groups, the methylene (B1212753) group, the hydroxyl proton, and the sulfanyl proton. The chemical shift of each signal indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons. docbrown.infoyoutube.com Similarly, the ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is illustrative, providing estimated chemical shift ranges. Actual values can vary based on solvent and other experimental conditions.)

| Atom Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity (¹H NMR) |

| -C(CH₃)₂ | 1.2 - 1.4 | Singlet |

| -CH₂OH | 3.4 - 3.6 | Singlet |

| -OH | 1.5 - 4.0 (variable) | Singlet |

| -SH | 1.0 - 2.5 (variable) | Singlet |

| -C (CH₃)₂ | 45 - 55 | - |

| -C H₂OH | 65 - 75 | - |

| -C(C H₃)₂ | 25 - 35 | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The key functional groups in this compound are the hydroxyl (-OH) group, the sulfhydryl (-SH) group, and the alkyl framework. Each of these groups exhibits characteristic vibrational frequencies.

O-H Stretching: The most prominent band in the IR spectrum of an alcohol is the O-H stretching vibration. For this compound, this is expected to appear as a broad absorption band in the region of 3200–3600 cm⁻¹. The broadening of this peak is a result of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. docbrown.info

S-H Stretching: The sulfhydryl group gives rise to a weaker and sharper absorption band compared to the O-H stretch. This S-H stretching vibration is typically observed in the 2550–2600 cm⁻¹ range. nih.gov Its presence is a key indicator for the sulfanyl moiety in the molecule.

C-H Stretching: The stretching vibrations of the carbon-hydrogen bonds in the methyl (-CH₃) and methylene (-CH₂) groups are expected to cause strong absorptions in the 2850-3000 cm⁻¹ region, a characteristic feature for any molecule containing alkyl groups. docbrown.info

C-O Stretching: The stretching vibration of the carbon-oxygen bond in the primary alcohol group (C-CH₂-OH) typically appears in the 1000–1350 cm⁻¹ region of the IR spectrum. docbrown.info

C-S Stretching: The carbon-sulfur stretching vibration is generally weaker and appears in the fingerprint region of the spectrum. Assignments for C-S stretching frequencies can vary, with some studies placing them between 600-800 cm⁻¹ while others suggest a wider range. optica.orgspectroscopyonline.com For instance, in some organosulfur compounds, C-S stretching modes have been identified near 791 cm⁻¹. spectroscopyonline.com This variability is due to coupling with other vibrations in the molecule.

Raman spectroscopy offers complementary data. While the polar O-H bond gives a strong IR signal, the less polar S-H and C-S bonds can often produce more distinct Raman signals. nih.gov Specifically, homo-nuclear bonds like C-C and S-S (if disulfide bonds were to form via oxidation) are strong Raman scatterers. nih.gov Analysis of organosulfur compounds in garlic using Raman spectroscopy has identified distinct peaks for C-S vibrations and other skeletal modes between 500 and 1700 cm⁻¹. oup.comnih.gov A comprehensive analysis combining both IR and Raman spectra would provide a detailed and robust characterization of the vibrational modes of this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Type |

|---|---|---|---|

| O-H Stretch | -OH | 3200 - 3600 (Broad) | IR |

| S-H Stretch | -SH | 2550 - 2600 (Weak, Sharp) | IR, Raman |

| C-H Stretch | Alkyl (CH₃, CH₂) | 2850 - 3000 | IR, Raman |

| C-O Stretch | -C-OH | 1000 - 1350 | IR |

| C-S Stretch | -C-SH | 600 - 800 | IR, Raman |

| Skeletal Bending/Stretching | C-C-C, C-C-O, C-C-S | < 1500 (Fingerprint Region) | IR, Raman |

Predicted Collision Cross Sections and Their Application in Ion Mobility Spectrometry

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that separates gas-phase ions based on their size, shape, and charge. tofwerk.comnih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers—molecules with the same mass but different structures—which cannot be resolved by mass spectrometry alone. nih.govazom.com The fundamental property measured in IMS is the ion's mobility, which is used to calculate its rotationally averaged collision cross section (CCS). The CCS is a value in square angstroms (Ų) that represents the effective area of the ion as it tumbles and collides with a neutral buffer gas while traversing the mobility cell. tofwerk.com

For a given molecule like this compound, a predicted CCS value serves as a crucial identifier. With the growth of computational chemistry and machine learning, it is now possible to predict the CCS values for small molecules with increasing accuracy. acs.orgnih.govresearchgate.net These prediction models use molecular descriptors or fingerprints to calculate a theoretical CCS value, which can then be compared against experimental data. researchgate.net For example, a predicted CCS value for the [M+H]⁺ adduct of the related isomer, 2-methyl-3-sulfanylpropan-1-ol, is 119.7 Ų. uni.lu

The application of predicted CCS values is particularly valuable in the identification of unknown compounds in complex mixtures. In a typical workflow, a sample is analyzed by LC-IMS-MS, yielding retention time, drift time (from which the experimental CCS is derived), and a mass-to-charge ratio for each detected ion. If an ion's measured mass corresponds to the molecular formula of this compound, its experimental CCS value can be compared to the predicted CCS value from a database or computational tool. A close match between the experimental and predicted CCS provides a much higher degree of confidence in the compound's identification than relying on mass alone. nih.govacs.org

This technique is especially powerful for distinguishing between structural isomers, such as this compound and its isomer 2-methyl-3-sulfanylpropan-1-ol. While these compounds have identical masses, their different atomic arrangements result in distinct three-dimensional shapes and, consequently, different CCS values. nih.govtofwerk.com The ability of IMS to resolve these subtle structural differences makes it an indispensable tool in fields like metabolomics and the analysis of complex natural products. acs.orgfrontiersin.org

| Compound | Adduct | Predicted CCS (Ų) | Prediction Source |

|---|---|---|---|

| 2-methyl-3-sulfanylpropan-1-ol (Isomer) | [M+H]⁺ | 119.7 | CCSbase uni.lu |

| 2-methyl-3-sulfanylpropan-1-ol (Isomer) | [M+Na]⁺ | 127.0 | CCSbase uni.lu |

| 2-Mercapto-2-methyl-1-pentanol (Analogue) | [M+H]⁺ | 135.119 | DeepCCS hmdb.ca |

| 2-Mercapto-2-methyl-1-pentanol (Analogue) | [M-H]⁻ | 133.014 | DeepCCS hmdb.ca |

Strategic Applications of 2 Methyl 2 Sulfanylpropan 1 Ol in Contemporary Organic Synthesis

Utilization as a Key Building Block in Complex Molecule Synthesis

The presence of two distinct reactive sites makes 2-methyl-2-sulfanylpropan-1-ol a valuable precursor in the synthesis of a variety of complex molecules, including heterocyclic systems and biologically active compounds.

The dual functionality of this compound is particularly advantageous in the synthesis of heterocyclic compounds. The thiol and alcohol groups can participate in sequential or one-pot reactions to form rings containing both sulfur and oxygen. For example, it can be used to synthesize 1,3-oxathiane (B1222684) derivatives, which are important structural motifs in various natural products and pharmaceuticals. The reaction of this compound with aldehydes or ketones under acidic conditions can lead to the formation of these heterocyclic systems.

While direct examples of its use in the synthesis of benzimidazoles are not prevalent in the provided literature, analogous compounds like 2-methyl-2-sulfanylpentan-1-ol have been mentioned in patent literature in lists of compounds, suggesting its potential applicability in the broader field of heterocyclic chemistry. googleapis.com

The structural motif of this compound is found within or can be a precursor to various biologically active molecules. Its ability to participate in reactions such as Michael additions and nucleophilic substitutions makes it a useful tool for introducing the hydroxy- and sulfanyl-functionalized isobutyl group into larger molecules.

For instance, derivatives of sulfanylpropanols are key intermediates in the synthesis of certain anti-breast cancer agents. researchgate.net The general strategy involves the reaction of sulfanylpropanol derivatives with other molecules to create complex structures that can interact with biological targets. researchgate.net Additionally, various sulfanyl-containing compounds are recognized for their antioxidant properties, which are crucial in mitigating oxidative stress-related pathologies. nih.gov

The table below outlines some biologically active molecules and related compounds where the structural unit of this compound or its derivatives are relevant.

| Compound Class | Relevance | Potential Application |

| 1,3-Biarylsulfanyl derivatives | Precursors in their synthesis | Anti-breast cancer agents researchgate.net |

| Thiol-containing compounds | Structural similarity | Antioxidants nih.gov |

| Piperidinyl benzoimidazole derivatives | Mentioned in related patents | H1 antihistamine activity google.com |

Role as a Specialized Reagent in Catalytic and Stoichiometric Reactions

Beyond its role as a structural precursor, this compound and its derivatives can act as specialized reagents in both catalytic and stoichiometric transformations. The thiol group can act as a nucleophile or be oxidized, while the alcohol can be involved in esterification or etherification reactions.

In some contexts, the thiol group can be used to direct metal-catalyzed reactions or to stabilize reactive intermediates. While specific catalytic cycles involving this compound are not detailed in the provided search results, the general reactivity of thiols and alcohols is well-established in catalysis.

Development of Novel Synthetic Methodologies Exploiting its Bifunctional Nature

The bifunctional nature of this compound allows for the development of novel synthetic methodologies. The differential reactivity of the thiol and alcohol groups can be exploited to achieve selective transformations. For example, the thiol is generally more nucleophilic than the alcohol, allowing for selective S-alkylation or S-acylation while leaving the hydroxyl group available for subsequent reactions.

Conversely, the hydroxyl group can be protected, allowing for reactions to occur at the thiol, followed by deprotection and further functionalization of the alcohol. This orthogonal reactivity is a powerful tool in multi-step organic synthesis.

Patent Literature Analysis on Synthetic Applications and Novel Derivatives

A review of patent literature reveals the utility of this compound and related structures in a variety of applications. Patents often list this compound as a potential component in formulations or as a starting material for the synthesis of new chemical entities.

For example, a patent for fragrance materials lists 2-methyl-2-sulfanylpentan-1-ol, a closely related homologue, as a potential ingredient, highlighting the role of such molecules in the chemical industry. justia.com Another patent describes the use of 2-methyl-3-((2-nitrophenyl)thio)propan-1-ol, a derivative, in the context of bioactive small molecules. smolecule.com

The following table summarizes selected patent information related to this compound and its derivatives:

| Patent Number | Title/Subject | Relevance of this compound or Derivatives |

| US 2010/0190747 A1 | Not specified | Mentions the reaction of 3-sulfanylpropan-1-ol, a related compound. googleapis.com |

| WO 2009/102155 A2 | Process for preparation of 2-methyl-2'-phenylpropionic acid derivatives and novel intermediate compounds | Describes the synthesis of H1 antihistamine agents using related intermediates. google.com |

| CN 109020784 A | 2-methyl-1-phenyl-1-propanol preparation method | Details the synthesis of a related alcohol, showcasing Grignard reactions which are a fundamental synthetic method. google.com |

| CN 102229522 B | Method for preparing 1-chloro-2-methyl-2-propanol | Describes the synthesis of an important industrial intermediate. google.com |

This analysis of patent literature underscores the commercial and research interest in compounds containing the this compound scaffold for developing new materials and therapeutic agents.

Advanced Analytical Methodologies for the Detection and Quantification of 2 Methyl 2 Sulfanylpropan 1 Ol in Complex Samples

Chromatographic Techniques for Separation and Identification

Chromatography, particularly gas chromatography (GC), is the cornerstone for separating volatile compounds like 2-Methyl-2-sulfanylpropan-1-ol from other components in a sample. The choice of detector coupled with the GC system is critical for achieving the required sensitivity and selectivity for thiol analysis.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of volatile thiols. epa.gov In this method, the sample extract is injected into the GC, where individual compounds are separated based on their boiling points and interaction with the stationary phase of the chromatographic column. As each compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint.

For qualitative analysis, the mass spectrum of an unknown peak is compared to a library of known spectra. The identification of this compound can be confirmed by matching its mass spectrum and chromatographic retention time with that of a pure analytical standard. researchgate.net

For quantitative analysis, stable isotope dilution assays (SIDA) are often employed. researchgate.net This involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing deuterium (B1214612) or carbon-13) to the sample before extraction and analysis. This labeled internal standard behaves almost identically to the native compound throughout the sample preparation and GC-MS analysis, allowing for highly accurate correction of any analyte loss or matrix-induced signal variation. rsc.org This approach is essential for obtaining reliable concentration data in complex matrices like wine or food. researchgate.netmdpi.com

Table 1: Typical Parameters for GC-MS Analysis of Volatile Thiols

| Parameter | Typical Setting/Condition | Purpose |

|---|---|---|

| Column | Capillary column with a polar stationary phase (e.g., DB-WAX, DB-FFAP) | Provides good separation of polar volatile compounds, including thiols. |

| Injector Temperature | 220-250 °C | Ensures rapid volatilization of the sample without thermal degradation. |

| Oven Program | Initial temp ~40 °C, ramped to ~240 °C | Separates compounds based on boiling point differences. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard method for creating reproducible mass spectra for library matching. |

| MS Acquisition Mode | SCAN for identification; Selected Ion Monitoring (SIM) for quantification | SCAN mode provides full mass spectra. SIM mode increases sensitivity by monitoring only specific ions of the target analyte. |

While GC-MS is highly effective, specialized detectors can offer superior sensitivity and selectivity for specific elements. The Pulsed Flame Photometric Detector (PFPD) is particularly well-suited for the analysis of sulfur-containing compounds like this compound. tau.ac.il The PFPD works by combusting the compounds eluting from the GC column in a hydrogen-rich flame. Sulfur atoms emit light at specific wavelengths (around 394 nm), and the detector measures this emission. tau.ac.ilresearchgate.net

The key advantages of the GC-PFPD for thiol analysis include:

High Selectivity : The detector responds strongly to sulfur (and phosphorus) compounds while having a very weak response to hydrocarbons, effectively filtering out interfering compounds from the matrix. tau.ac.il

Excellent Sensitivity : The PFPD can detect sulfur compounds at picogram levels, making it ideal for trace analysis. tau.ac.ilmdpi.com

Equimolar Response : The pulsed nature of the flame provides a more uniform response per mole of sulfur, which can simplify quantification.

The PFPD is often used as a screening tool to quickly identify the presence of sulfur compounds in a complex chromatogram before confirmation and quantification by GC-MS. researchgate.net

Hyphenated Techniques for Comprehensive Characterization

The term "hyphenated techniques" refers to the coupling of two or more analytical instruments to achieve a more powerful analysis. GC-MS and GC-PFPD are classic examples. Further advancements include multidimensional gas chromatography (GCxGC), which uses two different GC columns in series to provide significantly enhanced separation power. When coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), GCxGC-TOFMS allows for the separation and identification of hundreds or even thousands of compounds in a single run, making it invaluable for the comprehensive characterization of highly complex samples.

Another important hyphenated technique is Gas Chromatography-Olfactometry (GC-O). Here, the eluent from the GC column is split, with one portion going to a chemical detector (like MS or PFPD) and the other to a sniffing port where a trained panelist can assess the odor of each eluting compound. mdpi.com This technique is critical for determining the sensory relevance of identified thiols, as it directly links an instrumental signal to a specific aroma perception. researchgate.net

Development of Sample Preparation and Extraction Strategies

Effective sample preparation is arguably the most critical step in the analysis of trace thiols from complex samples. The goals are to isolate and concentrate the target analytes while removing interfering matrix components. mdpi.com

Due to the high reactivity and low concentration of thiols, generic extraction methods are often insufficient. Thiol-specific methods leverage the high affinity of the sulfhydryl (-SH) group for certain metal ions, most notably mercury. nih.gov The most common method involves using p-hydroxymercuribenzoate (B1229956) (p-HMB). dss.go.thnih.gov

The p-HMB extraction process typically involves the following steps:

Initial Extraction : The volatile compounds are first extracted from the sample (e.g., wine) into an organic solvent like dichloromethane. dss.go.th

Selective Binding : The organic extract is then washed with an aqueous solution of p-HMB. The thiols, including this compound, react with p-HMB to form a non-volatile, water-soluble complex (a mercaptide), transferring them to the aqueous phase. nih.govacs.org Other volatile compounds (esters, alcohols, etc.) remain in the organic phase and are discarded.

Purification : The aqueous p-HMB extract, which now contains the thiols, is often passed through an anion-exchange column. This step binds the p-HMB-thiol complex and any excess p-HMB, while allowing neutral and cationic impurities to be washed away. scispace.com

Release of Thiols : A solution containing a high concentration of a different, simple thiol, such as L-cysteine, is passed through the column. The cysteine displaces the volatile thiols from the p-HMB complex, releasing them back into solution in a purified and concentrated form. dss.go.thscispace.com

Final Extraction : The released volatile thiols are then back-extracted into a small volume of a clean organic solvent for subsequent GC analysis. acs.org

This multi-step, reversible binding process provides a highly selective means of isolating trace thiols from a complex matrix. dss.go.th

The matrix of a sample refers to everything in it besides the analyte of interest. In materials like wine, coffee, or biological fluids, the matrix is incredibly complex and can significantly interfere with analysis, a phenomenon known as the "matrix effect". nih.gov These effects can manifest as signal suppression or enhancement in the detector, leading to inaccurate quantification. mdpi.com

Strategies to overcome matrix effects include:

Thorough Clean-up : Methods like the p-HMB extraction are designed to remove the vast majority of the matrix. nih.gov Other techniques like Solid Phase Extraction (SPE) are also used to purify samples before analysis. researchgate.net

Derivatization : Thiols can be chemically modified (derivatized) to make them more stable, less reactive, and more easily detectable. mtoz-biolabs.com For example, reacting thiols with agents like pentafluorobenzyl bromide (PFBBr) can improve their chromatographic behavior and detection sensitivity. mdpi.com

Matrix-Matched Calibration : Instead of creating calibration curves in a pure solvent, they are prepared in a sample matrix that is known to be free of the target analyte. This helps to ensure that the calibration standards are affected by the matrix in the same way as the unknown sample. nih.gov

Use of Internal Standards : As mentioned previously, the use of stable isotope-labeled internal standards is the gold standard for correcting matrix effects, as the standard experiences the same interferences as the native analyte. rsc.orgmdpi.com

Quantitative Analytical Approaches

Isotope Dilution Assays for High Precision Quantification

Stable Isotope Dilution Analysis (SIDA) stands as the most accurate method currently available for the quantification of volatile compounds like this compound, especially at low concentrations. imreblank.ch This technique is instrumental in compensating for the loss of the analyte during sample preparation and analysis, a common issue with volatile thiols. ub.edu The core principle of SIDA involves the addition of a known amount of an isotopically labeled version of the target analyte, in this case, a deuterated or ¹³C-labeled this compound, to the sample at the earliest stage of analysis. This labeled compound serves as an internal standard.

Since the stable isotope-labeled internal standard is chemically identical to the native analyte, it exhibits the same behavior during extraction, derivatization, and chromatographic analysis. imreblank.ch Any loss of the target compound during these steps will be mirrored by a proportional loss of the internal standard. Consequently, the ratio of the unlabeled analyte to the labeled internal standard remains constant. By measuring this ratio using mass spectrometry (MS), the initial concentration of the native this compound in the sample can be determined with high accuracy and precision, irrespective of analyte recovery rates. imreblank.ch

The application of SIDA has been pivotal in the analysis of various thiols in complex food matrices like coffee, where these compounds are key odorants. ub.edunih.govacs.org For instance, studies on related thiols have demonstrated the necessity of using isotopically labeled standards to achieve reliable quantification, especially when dealing with the reactive nature of these compounds which can lead to degradation or binding to matrix components. nih.govacs.org

Below is a table summarizing hypothetical research findings on the quantification of this compound in a complex matrix using a stable isotope dilution assay.

Table 1: Illustrative Quantification of this compound by Stable Isotope Dilution Assay (SIDA)

| Parameter | Value |

|---|---|

| Analyte | This compound |

| Internal Standard | [²H₆]-2-Methyl-2-sulfanylpropan-1-ol |

| Sample Matrix | Coffee Brew |

| Extraction Method | Solid Phase Microextraction (SPME) |

| Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Concentration Found (µg/L) | 1.5 ± 0.2 |

| Recovery Rate (%) | Not required for calculation with SIDA |

| Limit of Detection (LOD) (µg/L) | 0.05 |

| Limit of Quantification (LOQ) (µg/L) | 0.15 |

Validation of Analytical Methods for Specific Matrices

The validation of any analytical method is a critical step to ensure the reliability and reproducibility of the quantitative data obtained. For this compound, this process involves a comprehensive evaluation of the method's performance in the specific matrix of interest, be it a beverage, food product, or environmental sample. The validation process confirms that the method is "fit for purpose" and provides confidence in the measured concentrations.

Key validation parameters that must be assessed include:

Linearity: This establishes the concentration range over which the analytical method provides a response that is directly proportional to the concentration of this compound. It is typically evaluated by analyzing a series of standard solutions of known concentrations and constructing a calibration curve.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the spiked amount that is recovered by the method is calculated.

Precision: Precision measures the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is typically assessed at two levels: repeatability (within-day precision) and intermediate precision (between-day precision).

Limit of Detection (LOD): The LOD is the lowest concentration of this compound that can be reliably detected by the analytical method, though not necessarily quantified with acceptable precision.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Specificity/Selectivity: This parameter ensures that the analytical signal is solely due to this compound and not from interfering compounds in the sample matrix. High-resolution mass spectrometry or tandem mass spectrometry (MS/MS) can provide a high degree of selectivity.

The following table presents typical validation parameters for a hypothetical validated method for the quantification of this compound in a specific matrix.

Table 2: Typical Validation Parameters for the Analysis of this compound

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (R²) | > 0.99 | 0.998 |

| Linear Range (µg/L) | Matrix-dependent | 0.1 - 50 |

| Accuracy (Recovery %) | 80 - 120% | 95 ± 5% |

| Precision (Repeatability, RSD %) | < 15% | < 5% |

| Precision (Intermediate, RSD %) | < 20% | < 8% |

| Limit of Detection (LOD) (µg/L) | Signal-to-Noise > 3 | 0.04 |

| Limit of Quantification (LOQ) (µg/L) | Signal-to-Noise > 10 | 0.12 |

| Selectivity | No significant interfering peaks at the retention time of the analyte | Confirmed by MS/MS |

Future Research Trajectories and Interdisciplinary Opportunities for 2 Methyl 2 Sulfanylpropan 1 Ol

Exploration of Undiscovered Reactivities and Catalytic Applications

The unique structural combination of a tertiary alcohol and a thiol group in 2-Methyl-2-sulfanylpropan-1-ol suggests a rich and largely unexplored reactive landscape. Future investigations should systematically probe its reactivity under a variety of conditions to uncover novel transformations.

Oxidation and Reduction Reactions: A comprehensive study of the oxidation of both the thiol and alcohol functionalities could lead to the synthesis of novel bifunctional molecules. Selective oxidation of the thiol group could yield sulfoxides or sulfonic acids, while oxidation of the primary alcohol could produce an aldehyde or carboxylic acid. Conversely, exploring reduction reactions may reveal interesting chemical behavior.

Coordination Chemistry: The sulfur atom in the thiol group presents an opportunity for coordination with various metal centers. Research into the formation and characterization of metal complexes of this compound could lead to the development of new catalysts. These catalysts could potentially be employed in a range of organic transformations, including cross-coupling reactions, hydrogenations, or asymmetric synthesis, leveraging the chiral environment that could be created around a metal center.

Polymerization: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. Polythioethers and polyesters containing this unit could exhibit unique thermal, optical, or mechanical properties.

Deeper Unraveling of Biosynthetic and Metabolic Networks

While the presence of related sulfanylalkanols has been identified in various natural systems, the specific biosynthetic and metabolic pathways of this compound are not well understood. Interdisciplinary research combining microbiology, biochemistry, and metabolomics is crucial to elucidate its formation and fate in biological systems.

Microbial Production: Investigating the role of different microbial species, particularly yeasts and bacteria found in fermentation processes, in the production of this compound is a key research area. This could involve screening various microbial strains and analyzing their metabolic products under different growth conditions. For instance, studies on other volatile thiols in wine have shown that yeast can release them from non-volatile precursors during fermentation. mdpi.comnih.gov

Enzymatic Pathways: Identifying the specific enzymes and genetic pathways responsible for the biosynthesis of this compound is a critical next step. This could involve techniques such as gene knockout studies and in vitro enzymatic assays to pinpoint the key biocatalysts. Understanding these pathways could enable the metabolic engineering of microorganisms for the controlled production of this and related flavor compounds.

Metabolism in Higher Organisms: Research into the metabolism of this compound in plants and animals could reveal its physiological roles and potential bioactivities. This could involve tracer studies using isotopically labeled compounds to follow its metabolic fate.

Development of Novel Analytical Platforms for Ultrasensitive Detection

The accurate and sensitive detection of this compound, which often occurs at trace levels in complex matrices, requires the development of advanced analytical methods.

Advanced Chromatographic Techniques: While gas chromatography-mass spectrometry (GC-MS) is a standard technique, the development of methods utilizing two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) could offer superior separation and identification of trace-level thiols in complex samples. acs.org Furthermore, liquid chromatography-mass spectrometry (LC-MS) methods, which have become standard for analyzing thiol precursors, could be further optimized for direct analysis of this compound, potentially reducing sample preparation time. mdpi.com

Sensor Technology: The creation of novel chemical sensors and biosensors for the real-time, in-situ detection of this compound would be highly beneficial for applications in food science, environmental monitoring, and diagnostics. These could be based on electrochemical principles, surface plasmon resonance, or quartz crystal microbalances functionalized with specific recognition elements.